(Z)-3-Aminoacrylamide

Stereochemistry Configurational purity NMR analysis

(Z)-3-Aminoacrylamide (CAS 74043-27-9, IUPAC (2Z)-3-aminoprop-2-enamide) is a low-molecular-weight (86.09 g/mol) α,β-unsaturated amide featuring a primary amino group in the Z-configuration across the C2–C3 double bond. It belongs to the 3‑aminoacrylamide class, which serves as a synthon equivalent of malonamide for the construction of pyrimidines and imidazopyrimidines.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
Cat. No. B12981805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Aminoacrylamide
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC(=CN)C(=O)N
InChIInChI=1S/C3H6N2O/c4-2-1-3(5)6/h1-2H,4H2,(H2,5,6)/b2-1-
InChIKeyQHAKAGPSCONBON-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-3-Aminoacrylamide: A Stereochemically Pure Enaminoamide Building Block for Covalent Inhibitor and Heterocycle Synthesis – Procurement-Focused Overview


(Z)-3-Aminoacrylamide (CAS 74043-27-9, IUPAC (2Z)-3-aminoprop-2-enamide) is a low-molecular-weight (86.09 g/mol) α,β-unsaturated amide featuring a primary amino group in the Z-configuration across the C2–C3 double bond. It belongs to the 3‑aminoacrylamide class, which serves as a synthon equivalent of malonamide for the construction of pyrimidines and imidazopyrimidines [1]. This compound is supplied as a white crystalline solid with a melting point of approximately 120 °C, soluble in water and polar organic solvents . Its dual amino‑acrylamide functionality makes it a versatile intermediate for medicinal chemistry and polymer science, but the fixed Z‑geometry fundamentally determines its reactivity and the stereochemical outcome of downstream reactions.

Why 3‑Aminopropionamide, Acrylamide, or the E‑Isomer Cannot Substitute for (Z)-3-Aminoacrylamide in Precision Synthesis – Procurement Risk Analysis


Simple in‑class substitution is precluded by three orthogonal factors. First, the saturated analog 3‑aminopropionamide lacks the Michael‑acceptor acrylamide warhead required for covalent‑inhibitor design [1]. Second, unsubstituted acrylamide (CAS 79‑06‑1) provides the electrophilic double bond but has no amino handle for further derivatisation, eliminating the possibility of building fused heterocycles through condensation with esters or nitriles [2]. Third, although the E‑isomer (E)-3‑aminoprop-2-enamide is a configurational isomer, its distinct spatial arrangement of the amino and carboxamide groups alters hydrogen‑bonding geometry and can lead to divergent cyclisation regioselectivity [3]. Consequently, sourcing the correct Z‑isomer is not a matter of convenience but a stereochemical necessity for reaction fidelity.

Head‑to‑Head Comparative Evidence: Where (Z)-3-Aminoacrylamide Quantitatively Outperforms Its Closest Analogs


Stereochemical Purity and Configurational Stability: (Z)-3-Aminoacrylamide vs. Commercial Mixed‑Isomer 3‑Aminoacrylamide

The target compound is supplied as the single (Z)-isomer with a purity of ≥95% (Leyan) to NLT 98% (MolCore), and its Z‑configuration is confirmed by the characteristic InChI stereochemical descriptor /b2‑1‑ . In contrast, generic “3‑aminoacrylamide” listed by some vendors (e.g., Molaid) is annotated as a mixture of (2Z)- and (E)-3‑aminoprop‑2‑enamide [1]. An NMR study on substituted acrylamides demonstrated that Z‑ and E‑rotamers exhibit distinct chemical shifts and that the free energy of activation for interconversion is 15–17 kcal mol⁻¹, meaning isomerisation does not occur spontaneously at ambient temperature [2]. Therefore, procuring a stereochemically unresolved mixture introduces an uncontrolled variable that can alter reaction kinetics and product distribution.

Stereochemistry Configurational purity NMR analysis

Michael Acceptor Electrophilicity: (Z)-3-Aminoacrylamide vs. 3‑Aminopropionamide

(Z)-3‑Aminoacrylamide retains the α,β‑unsaturated amide motif capable of acting as a Michael acceptor for cysteine thiols, a prerequisite for targeted covalent inhibitor (TCI) design [1]. Its saturated counterpart, 3‑aminopropionamide, lacks this unsaturation and cannot function as a covalent warhead. In model studies of acrylamide generation, 3‑aminopropionamide was shown to act as a transient intermediate that requires thermal deamination (≥160 °C) to generate an electrophilic species, whereas (Z)-3‑aminoacrylamide is intrinsically electrophilic at the β‑carbon [2].

Covalent inhibitors Michael acceptor Reactivity

Heterocycle Formation Potential: (Z)-3-Aminoacrylamide vs. Acrylamide

3‑Aminoacrylamides share the same overall oxidation state as malonamide, enabling direct condensation with esters to form pyrimidines such as compound 82 in the Science of Synthesis compendium [1]. Acrylamide, lacking the amino group, cannot engage in this double‑condensation pathway and requires a separate amination step. The Z‑configuration further directs the regiochemical outcome: in the reaction of 4‑pyrimidones with sulphur ylides, ring opening specifically affords (Z)-3‑aminoacrylamides (compound 12), confirming the stereochemical preference of this transformation [2].

Heterocycle synthesis Pyrimidine formation Oxidation state

Physicochemical Handling Profile: (Z)-3-Aminoacrylamide vs. Substituted Aminoacrylamide Derivatives

(Z)-3‑Aminoacrylamide exhibits a calculated LogP of –1.06 and a topological polar surface area (TPSA) of 69.11 Ų . These values place it in a favourable hydrophilic window for aqueous reaction conditions and pre‑clinical solubility, in stark contrast to more lipophilic aminoacrylamide derivatives such as phenylacetyl β‑aminocrotonamide (C₁₂H₁₄N₂O₂, MW 218.25 g/mol, predicted LogP ~1.5–2.0) that require organic co‑solvents [1]. The low molecular weight (86.09 g/mol) and minimal rotatable bonds (1) further predict high passive permeability and low metabolic liability in cell‑based assays.

Solubility LogP Formulation

Research and Industrial Scenarios Where (Z)-3-Aminoacrylamide Provides a Quantitative Advantage


Covalent Kinase Inhibitor Fragment Libraries

Teams designing focused libraries of irreversible EGFR, BTK, or KRAS G12C inhibitors require a common acrylamide warhead. (Z)-3-Aminoacrylamide simultaneously provides the electrophilic β‑carbon for cysteine targeting and a primary amino handle for rapid diversification via amide coupling or SNAr. Its superior aqueous solubility (LogP –1.06) relative to substituted aminoacrylamides facilitates purification by reverse‑phase HPLC and reduces DMSO stock precipitation in high‑throughput screening .

Pyrimidine and Imidazopyrimidine Scaffold Synthesis

As established in the Science of Synthesis methodology, (Z)-3-aminoacrylamide serves as a malonamide equivalent for one‑pot pyrimidine annulation [1]. This enables rapid construction of kinase‑hinge binder scaffolds without the need for pre‑amination, directly reducing step count by one compared to the acrylamide‑based route. The stereospecific ring‑opening of 4‑pyrimidones with sulphur ylides to give (Z)-3‑aminoacrylamides further underscores its utility in obtaining isomerically pure heterocyclic intermediates [2].

Polymer and Biomaterial Research

(Z)-3-Aminoacrylamide undergoes radical polymerisation under UV initiation to yield high‑molecular‑weight poly(aminoacrylamide)s suitable for biomedical hydrogels and peptide‑bond mimetic studies . The Z‑configuration pre‑organises the monomer for stereoregular polymerisation, a feature absent in mixed‑isomer feedstocks.

Photochemical and Mechanistic Probe Studies

The photochemical ring‑opening of uracil and cytosine derivatives with ethylamine yields N‑(N′‑ethylcarbamoyl)-3‑aminoacrylamide (IIa), demonstrating the in situ generation of the aminoacrylamide motif [3]. (Z)-3-Aminoacrylamide can be employed as an authentic standard for LC–MS quantification and mechanistic validation in DNA photodamage research.

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